

# Application Notes and Protocols for Confocal Imaging of LDS-751

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## Compound of Interest

Compound Name: LDS-751

Cat. No.: B1143153

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This document provides detailed guidelines and protocols for the use of **LDS-751** in confocal microscopy. **LDS-751** is a cell-permeant fluorescent dye commonly used for staining nucleic acids and, in viable cells, for visualizing mitochondria.

## Overview of LDS-751

**LDS-751** is a versatile dye with spectral properties that make it suitable for multicolor imaging. Its fluorescence emission is significantly enhanced upon binding to double-stranded DNA (dsDNA), with an approximate 20-fold increase in quantum yield.<sup>[1][2]</sup> While it is known as a nucleic acid stain, in live, nucleated cells, it is often excluded from the nucleus and instead accumulates in mitochondria with polarized membranes.<sup>[1][2][3][4]</sup> This characteristic makes it a useful tool for assessing mitochondrial status.

Key Properties of **LDS-751**:

- Molecular Weight: 471.98 g/mol
- Solubility: Soluble in dimethylsulfoxide (DMSO) and water.<sup>[1]</sup>
- Appearance: Dark green powder.<sup>[1]</sup>

## Spectral Properties and Confocal Settings

Successful imaging of **LDS-751** requires careful selection of excitation and emission parameters to maximize signal and minimize crosstalk with other fluorophores.

#### Spectral Characteristics:

- Excitation Maximum: ~540-543 nm when bound to dsDNA.[\[1\]](#)[\[2\]](#)[\[5\]](#)[\[6\]](#)
- Emission Maximum: ~710-712 nm.[\[1\]](#)[\[2\]](#)[\[5\]](#)[\[7\]](#)

The broad excitation spectrum of **LDS-751** allows for the use of several common laser lines, providing flexibility in experimental design.

Table 1: Recommended Confocal Microscopy Settings for **LDS-751**

Parameter	Recommended Setting	Notes
Excitation Laser Line	561 nm	Optimal for peak excitation.
532 nm or 543 nm	Good alternatives, close to the excitation maximum. <a href="#">[5]</a>	
488 nm	Can be used, though less efficient. <a href="#">[1]</a> <a href="#">[2]</a>	
Dichroic Mirror	Wavelength that reflects the excitation laser and transmits the emission.	Example: A dichroic that cuts off around 600 nm.
Emission Filter	Long-pass or band-pass filter	Example: 650 nm long-pass or a 695/40 nm band-pass filter. <a href="#">[5]</a>
Pinhole Size	1 Airy Unit (AU)	Provides a good balance between signal detection and optical sectioning. Can be adjusted as needed.
Detector	Photomultiplier Tube (PMT) or Hybrid Detector (HyD)	Standard detectors for confocal microscopy.

## Experimental Protocols

The following protocols provide a starting point for staining both suspension and adherent cells with **LDS-751**. Optimization of dye concentration and incubation time may be necessary for specific cell types and experimental conditions.

### 3.1. Reagent Preparation

- **LDS-751** Stock Solution (5-10 mM): Dissolve the **LDS-751** powder in high-quality, anhydrous DMSO to make a 5-10 mM stock solution.[\[1\]](#) Store at -20°C, protected from light.
- **LDS-751** Working Solution (1-10 µM): Dilute the stock solution in a buffer of choice (e.g., PBS or serum-free medium) to the final working concentration.[\[1\]](#) It is recommended to test a range of concentrations to find the optimal one for your experiment.

### 3.2. Staining Protocol for Suspension Cells

- Harvest cells and centrifuge at 1000 x g for 3-5 minutes at 4°C.
- Discard the supernatant and wash the cells twice with Phosphate-Buffered Saline (PBS).
- Resuspend the cell pellet in the desired buffer.
- Add the **LDS-751** working solution to the cell suspension and mix gently.
- Incubate for 15-60 minutes at room temperature, protected from light.[\[1\]](#)
- (Optional) Wash the cells with PBS to remove excess dye.
- Resuspend the cells in an appropriate imaging medium.
- Proceed with confocal imaging.

### 3.3. Staining Protocol for Adherent Cells

- Grow cells on coverslips or in imaging dishes to the desired confluency.
- Remove the culture medium and wash the cells twice with PBS.

- Add the **LDS-751** working solution to the cells.
- Incubate for 15-60 minutes at room temperature, protected from light.[1]
- Remove the staining solution and wash the cells two to three times with PBS.
- Add fresh imaging medium to the cells.
- Proceed with confocal imaging.

### 3.4. Fixation and Permeabilization (for nuclear staining)

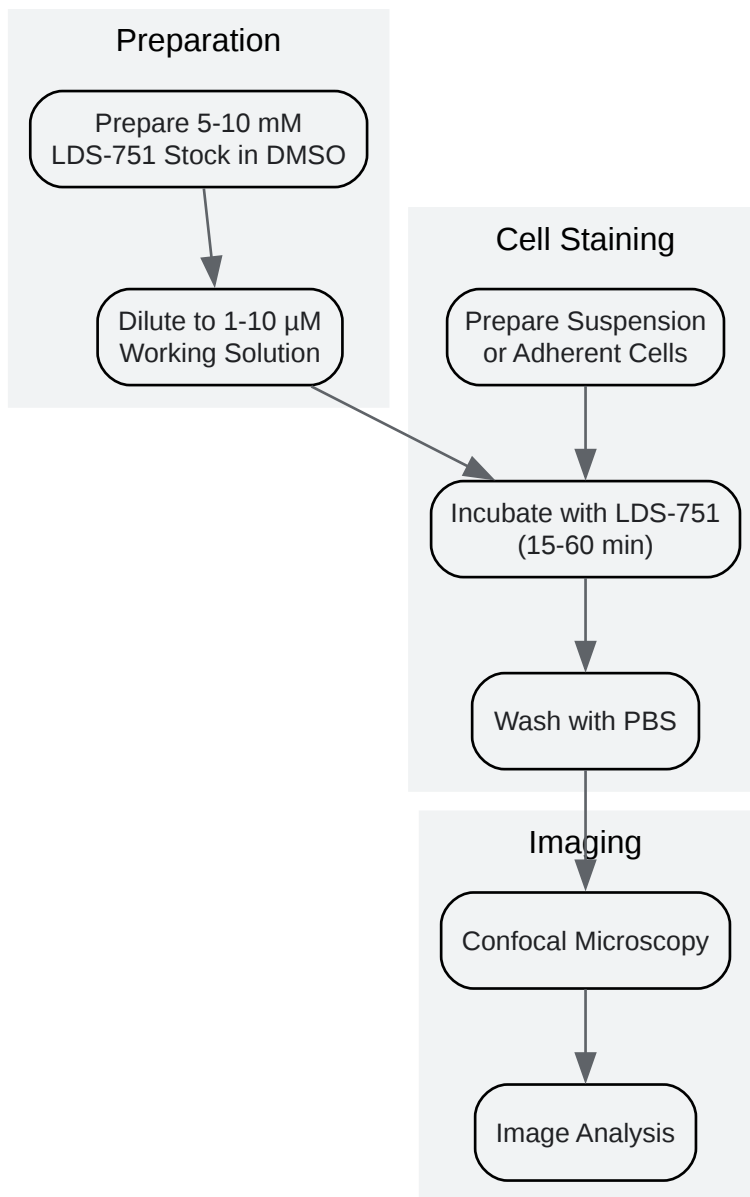
If the primary target is nuclear DNA, fixation and permeabilization are necessary.

- After staining, wash the cells with PBS.
- Fix the cells with 3.7% formaldehyde for 10 minutes.[8]
- Wash three times with PBS.
- Permeabilize the cells with 0.2% Triton X-100 for 5 minutes.[8]
- Wash three times with PBS.
- Mount the coverslip with an antifade mounting medium.[8]

## Visualization Workflows

Experimental Workflow for **LDS-751** Staining

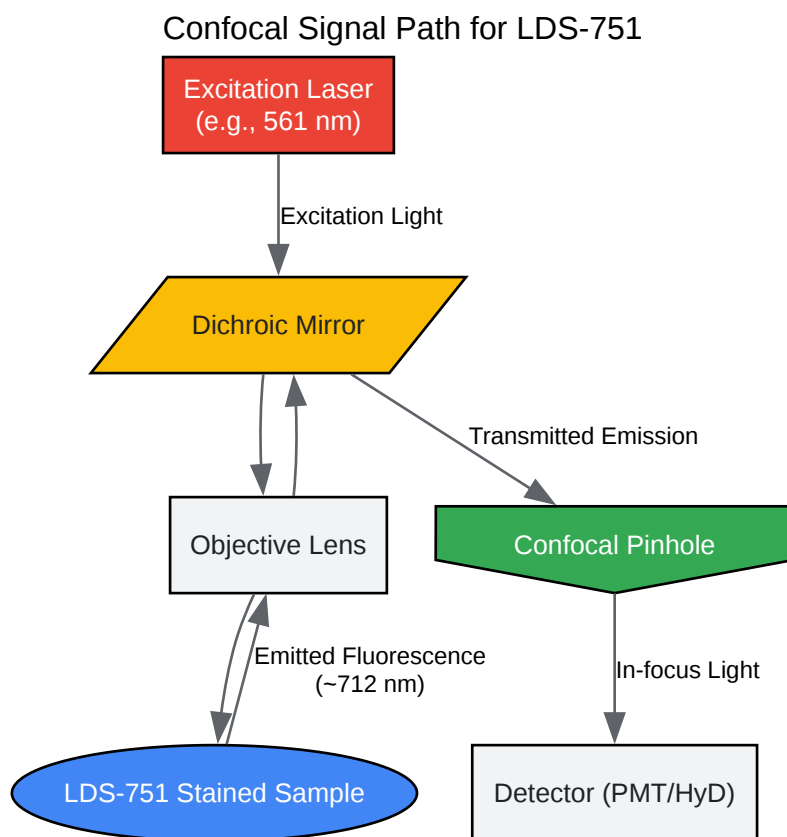
## LDS-751 Staining and Imaging Workflow



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Caption: A flowchart of the **LDS-751** staining and imaging process.

Confocal Microscopy Signal Pathway for **LDS-751**



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## References

- 1. docs.aatbio.com [docs.aatbio.com]
- 2. LDS 751 \*CAS 181885-68-7\* | AAT Bioquest [aatbio.com]
- 3. Staining of cellular mitochondria with LDS-751 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. LDS 751 10 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]

- 7. Spectrum [LDS 751] | AAT Bioquest [aatbio.com]
- 8. medchemexpress.com [medchemexpress.com]
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